Home > Products > Screening Compounds P90558 > 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide
2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide -

2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide

Catalog Number: EVT-5198827
CAS Number:
Molecular Formula: C23H25N3O4
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It potentiates mGluR5-mediated responses without exhibiting agonist activity on its own. [, ] CPPHA does not bind to the common MPEP allosteric site on mGluR5 and is believed to interact with a novel allosteric site. [, , , ] It has been shown to increase the effects of threshold agonist concentrations in native systems, such as potentiating N-methyl-d-aspartate (NMDA) receptor currents induced by (R,S)-3,5-dihydroxyphenylglycine (DHPG) in hippocampal slices. [] In cortical astrocytes, CPPHA exhibits differential effects on mGluR5-mediated calcium responses and ERK1/2 phosphorylation, suggesting its potential for stimulus bias in mGluR5 signaling. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a potent and efficacious mGluR5 PAM that binds to the MPEP allosteric site. [, ] Unlike CPPHA, VU-29's potentiation of mGluR5 is blocked by the neutral ligand 5-methyl-2-(phenylethynyl)pyridine (5MPEP) in a competitive manner, and its effect is eliminated by the mGluR5 mutation A809V. [] These findings suggest that VU-29 and CPPHA utilize distinct mechanisms for potentiating mGluR5 activity.

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is a selective allosteric potentiator of mGluR5, which does not affect baseline calcium levels but induces parallel leftward shifts in the concentration-response curve to agonists in both recombinant and native systems. [] In cortical astrocytes, DFB potentiates both DHPG- and glutamate-induced calcium transients, as well as DHPG-induced ERK1/2 phosphorylation, demonstrating its efficacy in enhancing mGluR5-mediated signaling. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

Compound Description: CDPPB is a selective positive allosteric modulator of mGluR5. [, ] Studies of CDPPB and its analogs have revealed that some compounds within this series also act as PAMs for mGluR1. [] Notably, CDPPB analogs, including those with selectivity for mGluR1, do not displace the binding of [3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127), a high-affinity radioligand for the allosteric antagonist site on mGluR1. [] This suggests that CDPPB and related compounds potentiate mGluR1 through a different binding site than negative allosteric modulators of mGluR1. []

(S)-2-(4-Fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: Ro 67-7476 is a known PAM of mGluR1. [] Mutations in mGluR1 (V757L/mGluR1) that abolish the potentiating effects of Ro 67-7476 do not affect the activity of CPPHA, suggesting that these compounds interact with distinct sites on mGluR1. []

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic derivative of thalidomide designed to enhance its characteristics and efficacy. [] Previous research has shown that 6P possesses immunomodulatory and anti-inflammatory effects. [] Binding studies with bovine serum albumin (BSA) using various spectroscopic techniques indicate that 6P interacts with BSA through static quenching, forming a complex primarily at site II (subdomain IIIA) of BSA. [] The interaction is spontaneous and enthalpy-driven, involving van der Waals forces and hydrogen bonding. []

Overview

2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound belongs to a class of molecules characterized by the presence of a dioxo group and a morpholine moiety, which may contribute to its biological activity and chemical reactivity.

Source

The compound can be sourced from various chemical suppliers and databases such as PubChem, Sigma-Aldrich, and BenchChem. It is often utilized in research settings for its potential pharmacological properties and as a precursor in organic synthesis .

Classification

This compound is classified under organic compounds, specifically within the categories of amides and heterocyclic compounds due to the presence of the morpholine ring and the dioxo aromatic system. Its molecular formula is C21H26N2O3, with a molecular weight of approximately 358.45 g/mol .

Synthesis Analysis

Methods

The synthesis of 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide typically involves multi-step organic reactions. Common synthetic routes include:

  1. Formation of the Dioxo Structure: The initial step often involves the synthesis of the dioxo benzene derivative through oxidation reactions or cyclization methods.
  2. Amide Formation: The dioxobenzo compound is then reacted with 4-morpholin-4-ylphenyl amine to form the amide bond, usually facilitated by coupling agents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) in the presence of a base.
  3. Methylation: The introduction of the methyl group at the appropriate position can be achieved through alkylation reactions using methyl halides in the presence of a strong base.

Technical Details

The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Techniques such as chromatography are commonly employed for purification after synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide features:

  • A dioxo benzene ring, which provides significant electron-withdrawing character.
  • A morpholine ring, contributing to its solubility and potential biological interactions.
  • A butanamide chain, which enhances its structural diversity.

Data

The compound's structural formula can be represented as follows:

C21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This indicates the presence of two nitrogen atoms, three oxygen atoms, and a significant carbon backbone.

Chemical Reactions Analysis

Reactions

2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide undergoes several chemical reactions:

  1. Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  2. Reduction: The dioxo group may undergo reduction to form hydroxyl or amino derivatives.
  3. Substitution Reactions: The morpholine moiety can participate in nucleophilic substitution reactions, allowing further derivatization.

Technical Details

Common reagents for these reactions include strong acids or bases for hydrolysis, reducing agents such as lithium aluminum hydride for reduction processes, and alkyl halides for substitution.

Mechanism of Action

Process

The mechanism of action for 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide may involve:

  1. Interaction with Biological Targets: The compound is hypothesized to interact with specific enzymes or receptors due to its structural features.
  2. Generation of Reactive Species: The dioxo group can facilitate redox reactions leading to the formation of reactive oxygen species (ROS), which may mediate biological effects.

Data

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Specific melting points may vary based on purity but are typically determined through differential scanning calorimetry.
  • Solubility: Soluble in polar solvents such as methanol or dimethyl sulfoxide due to the presence of polar functional groups.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites on the dioxo group.

Relevant data on these properties can be obtained from experimental studies or material safety data sheets provided by chemical suppliers .

Applications

Scientific Uses

The applications of 2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide are diverse:

  1. Pharmaceutical Research: Investigated for its potential therapeutic effects against various diseases.
  2. Organic Synthesis: Used as a building block in synthesizing more complex organic molecules.
  3. Material Science: Explored for applications in developing advanced materials due to its unique structural characteristics.

This compound represents a valuable target for further research into its biological activity and potential applications in drug development and material science .

Properties

Product Name

2-(1,3-dioxobenzo[c]azolin-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-(4-morpholin-4-ylphenyl)butanamide

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C23H25N3O4/c1-15(2)20(26-22(28)18-5-3-4-6-19(18)23(26)29)21(27)24-16-7-9-17(10-8-16)25-11-13-30-14-12-25/h3-10,15,20H,11-14H2,1-2H3,(H,24,27)

InChI Key

NQPRJKUGABBPBE-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)N2CCOCC2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.